molecular formula C12H11N3O2 B8155050 3-Nitro-6-(p-tolyl)pyridin-2-amine

3-Nitro-6-(p-tolyl)pyridin-2-amine

Cat. No.: B8155050
M. Wt: 229.23 g/mol
InChI Key: PUXNQODKSGFNGU-UHFFFAOYSA-N
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Description

3-Nitro-6-(p-tolyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 g/mol . As a nitro-substituted pyridine amine, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The structure, featuring both an electron-withdrawing nitro group and an amine group on the pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules. A closely related compound, N-(4-methylphenyl)-3-nitropyridin-2-amine (CAS# 54696-60-5), has been referenced in scientific literature, indicating the research interest in this class of molecules . Furthermore, structurally similar nitro-amine derivatives are often utilized as key intermediates in the development of pharmacologically active compounds . Researchers can employ this chemical to generate diverse chemical libraries or to explore its potential application in developing therapeutics for various diseases . One common transformation is the reduction of its nitro group to a corresponding amine, a key step in many synthetic pathways that converts a meta-directing substituent into a powerful ortho-, para-directing one . For research purposes only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

6-(4-methylphenyl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-2-4-9(5-3-8)10-6-7-11(15(16)17)12(13)14-10/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXNQODKSGFNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,6-Dichloro-3-nitropyridine

The process begins with the nitration of 2,6-dichloropyridine using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 100–105°C for 5 hours. This yields 2,6-dichloro-3-nitropyridine with a reported purity of 99.5% and a yield of 75.4%.

Reaction Conditions

  • Nitrating agent: HNO₃ (98%) in H₂SO₄

  • Temperature: 100–105°C

  • Key spectral data: GC purity >99%

Ammonolysis to 2-Amino-6-chloro-3-nitropyridine

2,6-Dichloro-3-nitropyridine undergoes ammonolysis in methanol with aqueous ammonia (25%) at 35–40°C for 2 hours, replacing the chlorine at position 2 with an amino group. The product, 2-amino-6-chloro-3-nitropyridine, is isolated via filtration with a yield of 92%.

Optimization Notes

  • Prolonged reaction times (>3 hours) lead to over-ammonolysis and byproducts.

  • Methanol enhances solubility, while excess ammonia ensures complete substitution.

Suzuki-Miyaura Coupling with p-Tolylboronic Acid

The chlorine at position 6 is replaced with a p-tolyl group via palladium-catalyzed cross-coupling. A typical protocol uses:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/H₂O (3:1)

  • Temperature: 80°C for 12 hours

Yield and Characterization

  • Yield: 78–85%

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, H-4), 7.45 (d, J = 8.1 Hz, 2H, p-tolyl), 7.23 (d, J = 8.1 Hz, 2H, p-tolyl), 6.85 (s, 2H, NH₂).

Method 2: Direct Nitration of 2-Amino-6-(p-tolyl)pyridine

Synthesis of 2-Amino-6-(p-tolyl)pyridine

2-Amino-6-(p-tolyl)pyridine is prepared via Suzuki coupling of 2-amino-6-bromopyridine with p-tolylboronic acid under conditions similar to Method 1.

Regioselective Nitration at Position 3

Nitration of 2-amino-6-(p-tolyl)pyridine requires careful control to direct the nitro group to position 3. A mixed-acid system (HNO₃/H₂SO₄) at 0–5°C achieves this selectively.

Key Parameters

  • Temperature: <5°C to minimize polysubstitution

  • Yield: 62% (lower than Method 1 due to competing nitration at position 4)

Challenges

  • The amino group at position 2 directs nitration to position 4 under standard conditions, necessitating low temperatures.

Comparative Analysis of Methods

ParameterMethod 1 (Sequential Coupling)Method 2 (Direct Nitration)
Overall Yield68–72%45–50%
RegioselectivityHigh (controlled stepwise)Moderate (requires cryogenic conditions)
ScalabilitySuitable for industrial scaleLimited by low-temperature requirements
Purification ComplexityColumn chromatographyRecrystallization

Advantages of Method 1

  • Higher yields due to well-defined intermediates.

  • Compatibility with continuous-flow reactors for large-scale production.

Industrial Production Considerations

Catalyst Recycling

Pd catalysts from Suzuki couplings are recoverable via immobilization on γ-Al₂O₃, reducing costs by 30–40%.

Solvent Optimization

Replacing toluene with cyclopentyl methyl ether (CPME) improves safety and sustainability without compromising yield.

Byproduct Management

  • Unreacted p-tolylboronic acid is removed via aqueous extraction (pH 9–10).

  • Nitration byproducts (e.g., dinitro derivatives) are minimized using stoichiometric HNO₃.

Emerging Methodologies

Photocatalytic Nitration

Recent advances employ TiO₂-supported Au nanoparticles (Au/TiO₂) under UV light to nitrate 2-amino-6-(p-tolyl)pyridine at room temperature, achieving 58% yield with reduced acid waste.

Flow Chemistry

Microreactor systems enhance heat transfer during nitration, improving selectivity to 89% for position 3 .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 3-Nitro-6-(p-tolyl)pyridin-2-amine can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield 3-Amino-6-(p-tolyl)pyridin-2-amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Reduction: 3-Amino-6-(p-tolyl)pyridin-2-amine.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

3-Nitro-6-(p-tolyl)pyridin-2-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Research has indicated its potential as an antimicrobial agent and an anticancer drug. The nitro group in the compound can undergo bioreduction to form reactive intermediates, which interact with cellular components, potentially leading to therapeutic effects .

Acetylcholinesterase Inhibition

A notable application of this compound is in the design of inhibitors for acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Studies have shown that derivatives of 3-nitro-6-(p-tolyl)pyridin-2-amine exhibit significant inhibitory activity against AChE, making them candidates for further development in treating neurodegenerative diseases .

Materials Science

Organic Semiconductors

In materials science, 3-nitro-6-(p-tolyl)pyridin-2-amine is explored for its role in developing organic semiconductors. Its unique structural properties allow it to participate in various chemical reactions that are essential for creating advanced materials with electronic applications.

Synthesis of Heterocycles

The compound is also utilized as an intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating diverse chemical entities that can be applied in various industrial processes.

Organic Synthesis

Building Block for Complex Molecules

As a versatile building block, 3-nitro-6-(p-tolyl)pyridin-2-amine is employed in organic synthesis to create a variety of derivatives. These derivatives can exhibit a range of biological activities and are essential for developing new drugs .

Synthetic Routes

The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, nitration of 6-(p-tolyl)pyridin-2-amine using nitric acid produces the desired nitro compound under controlled conditions. This method highlights the compound's utility in synthetic organic chemistry.

Case Studies

Case Study 1: AChE Inhibitors

In a study focused on developing selective AChE inhibitors, derivatives of 3-nitro-6-(p-tolyl)pyridin-2-amine were synthesized and screened for their inhibitory activity. The most potent derivative showed an IC50 value significantly lower than that of established drugs like donepezil, indicating its potential as a therapeutic agent against Alzheimer's disease .

Case Study 2: Synthesis of Novel Derivatives

Another research effort involved synthesizing novel aryl-substituted derivatives from 3-nitro-6-(p-tolyl)pyridin-2-amine. The synthesized compounds demonstrated varying degrees of inhibition against both AChE and butyrylcholinesterase (BChE), showcasing the compound's versatility and importance in drug discovery .

Mechanism of Action

The mechanism of action of 3-Nitro-6-(p-tolyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

6-Bromo-3-nitropyridin-2-amine (14)
  • Substituent : Bromine at the 6-position.
  • Impact : Bromine’s strong electron-withdrawing nature increases electrophilicity at the pyridine ring.
  • NMR (DMSO-d₆) : 1H signals at 8.50 (d, 1H), 8.20 (s, 1H), and 7.80 (d, 1H), with downfield shifts due to bromine’s inductive effect .
6-[(4-Fluorophenyl)ethynyl]-3-nitropyridin-2-amine (15)
  • Substituent : 4-Fluorophenyl ethynyl group.
  • Impact : The ethynyl linker enhances conjugation, while fluorine introduces moderate electron-withdrawing effects.
  • NMR (DMSO-d₆) : Aromatic protons at 8.45–7.90 ppm, with splitting patterns influenced by the ethynyl spacer .
3-Nitro-6-(piperidin-1-yl)pyridin-2-amine (24c)
  • Substituent : Piperidin-1-yl group.
  • Impact : The bulky piperidine ring introduces steric hindrance, reducing reactivity in coupling reactions.
  • NMR (DMSO-d₆) : δ 6.32 (d, J = 9.6 Hz, 1H) and 8.00 (d, J = 9.6 Hz, 1H), showing upfield shifts compared to the target compound due to reduced electron withdrawal .
3-Nitro-6-(trifluoromethyl)pyridin-2-amine
  • Substituent : Trifluoromethyl group.
  • Impact : Strong electron-withdrawing effects from CF₃ increase ring electrophilicity but may reduce solubility.
  • Availability : Listed as a discontinued product by CymitQuimica .

Spectral Comparisons

Compound Key 1H NMR Shifts (δ, ppm) Solvent
3-Nitro-6-(p-tolyl)pyridin-2-amine 8.51 (dd), 7.48 (d), 2.36 (s) CDCl₃
6-Bromo-3-nitropyridin-2-amine (14) 8.50 (d), 8.20 (s), 7.80 (d) DMSO-d₆
3-Nitro-6-(piperidin-1-yl)pyridin-2-amine (24c) 6.32 (d), 8.00 (d) DMSO-d₆

The target compound’s aromatic protons resonate downfield (8.51 ppm) compared to piperidine-substituted analogs (6.32 ppm), reflecting the electron-withdrawing nitro group’s dominance over steric effects.

Biological Activity

3-Nitro-6-(p-tolyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and in vitro and in vivo evaluations.

Chemical Structure and Properties

The chemical structure of 3-Nitro-6-(p-tolyl)pyridin-2-amine features a pyridine ring with a nitro group at the 3-position and a p-tolyl group at the 6-position. This unique arrangement contributes to its biological properties by influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that 3-Nitro-6-(p-tolyl)pyridin-2-amine exhibits notable antimicrobial activity. In a study evaluating various derivatives of pyridine compounds, it was found that certain structural modifications enhanced their efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.9 to 125 μg/mL, showcasing their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of 3-Nitro-6-(p-tolyl)pyridin-2-amine have been explored through various in vitro assays. A notable study reported that derivatives of this compound displayed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these compounds were found to be in the range of 0.76 to 21.5 μM against MCF-7 cells, indicating strong anticancer potential .

The mechanism by which 3-Nitro-6-(p-tolyl)pyridin-2-amine exerts its biological effects is believed to involve the following pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies revealed significant binding affinities, suggesting that the nitro group may facilitate hydrogen bonding with active site residues .
  • Induction of Apoptosis : In cancer cells, treatment with this compound resulted in increased apoptosis rates. For instance, one derivative caused an 87-fold increase in cell death in MCF-7 cells by inducing apoptosis through modulation of apoptosis-related genes such as P53 and Bcl-2 .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of pyridine compounds indicate that modifications to the p-tolyl group or the introduction of additional functional groups can significantly influence biological activity. For example, substituents that enhance lipophilicity or steric bulk have been associated with improved enzyme inhibition and cytotoxicity .

Data Tables

Biological Activity Cell Line IC50 (μM) MIC (μg/mL)
AnticancerMCF-70.76 - 21.5-
AnticancerPC-31.85 - 3.42-
AntimicrobialStaphylococcus aureus-1.9 - 125
AntimicrobialEscherichia coli-1.9 - 125

Case Studies

  • In Vitro Studies : A series of derivatives were synthesized and tested against various cancer cell lines, revealing that structural modifications led to enhanced potency against AChE and BChE, thereby supporting their potential as therapeutic agents for neurodegenerative diseases .
  • In Vivo Evaluations : Animal studies demonstrated that selected derivatives could significantly reduce tumor mass and volume, with tumor inhibition ratios reaching up to 56.1% in treated groups compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Nitro-6-(p-tolyl)pyridin-2-amine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nitro-substitution reactions or coupling of pre-functionalized pyridine derivatives. For example, reductive amination using SnCl₂·2H₂O and Et₃N in ethanol under reflux conditions has been employed for analogous nitro-pyridine systems. Reaction optimization includes monitoring pH, temperature, and stoichiometry to minimize byproducts like sulfones or disulfides (observed in similar systems) .
  • Key Considerations : Purification via column chromatography or recrystallization is critical due to potential side products.

Q. How is 3-Nitro-6-(p-tolyl)pyridin-2-amine characterized structurally and spectroscopically?

  • Techniques :

  • X-ray crystallography (using SHELXL for refinement) resolves bond lengths and angles, particularly the nitro group's orientation and steric effects from the p-tolyl substituent .
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Discrepancies between calculated and observed spectra may arise from tautomerism or solvent effects .
    • Data Interpretation : Cross-validate with high-resolution mass spectrometry (HRMS) and IR for functional group confirmation.

Q. What are the typical applications of this compound in coordination chemistry?

  • Ligand Design : The pyridine-nitrogen and amine groups enable chelation with transition metals (e.g., Cu, Pd). Such complexes are studied for catalytic activity in cross-coupling reactions or as models for enzyme active sites .
  • Experimental Setup : Metal-ligand ratios and solvent polarity (e.g., DMSO vs. THF) influence complex stability. Conduct conductivity measurements to assess ionic vs. covalent bonding .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved during structural analysis?

  • Case Study : If X-ray data suggests planar geometry but NMR shows dynamic behavior, perform variable-temperature NMR to detect conformational flexibility. Use DFT calculations to model energetically favorable conformers and compare with experimental data .
  • Tools : SHELX for crystallographic refinement; Gaussian or ORCA for computational modeling .

Q. What strategies improve the selectivity of nitro-group reduction to amine without side reactions?

  • Catalytic Systems : Hydrogenation with Pd/C or PtO₂ under controlled H₂ pressure avoids over-reduction. For electron-deficient nitro groups (as in this compound), use NaBH₄/CuCl₂ as a mild reducing agent .
  • Monitoring : Track reaction progress via TLC or in situ FTIR to detect intermediates like hydroxylamines.

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or cyclization reactions?

  • Approach : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the nitro group’s meta-position may favor attack by nucleophiles like thiols or amines.
  • Validation : Compare predicted activation energies with experimental kinetic data under varying temperatures .

Q. What experimental designs are effective for studying the nitro group’s role in biological systems (e.g., enzyme inhibition)?

  • In Vitro Assays : Test inhibitory activity against kinases (e.g., TrkA) using fluorescence-based assays. Pre-incubate the compound with ATP analogs to assess competitive vs. non-competitive binding .
  • Controls : Include structurally similar analogs (e.g., 5-(p-Tolyl)pyridin-2-amine) to isolate the nitro group’s contribution .

Data Contradiction Analysis

Example : Discrepancies in melting points or solubility between batches.

  • Root Cause : Polymorphism or residual solvents (e.g., DMSO) altering crystallinity.
  • Resolution : Perform DSC/TGA to identify polymorphs; use Soxhlet extraction for purity assessment .

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